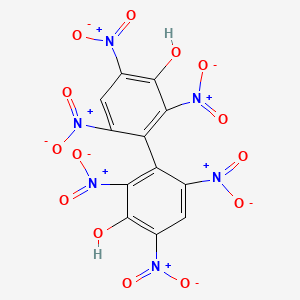

2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol

Descripción

2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol is a highly substituted biphenyl derivative characterized by six nitro (-NO₂) groups at the 2,2',4,4',6,6' positions and hydroxyl (-OH) groups at the 3,3' positions. The nitro groups confer strong electron-withdrawing effects, significantly altering the electronic and steric properties of the biphenyl core compared to non-nitro derivatives.

Propiedades

IUPAC Name |

3-(3-hydroxy-2,4,6-trinitrophenyl)-2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N6O14/c19-11-5(15(25)26)1-3(13(21)22)7(9(11)17(29)30)8-4(14(23)24)2-6(16(27)28)12(20)10(8)18(31)32/h1-2,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEXBICQPGHLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161836 | |

| Record name | 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14184-98-6 | |

| Record name | 2,2′,4,4′,6,6′-Hexanitro[1,1′-biphenyl]-3,3′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14184-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014184986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol typically involves the nitration of biphenyl derivatives. The process generally includes multiple nitration steps using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the complete nitration of the biphenyl core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle highly exothermic reactions. Safety measures are paramount due to the explosive nature of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of less nitrated biphenyl derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Further nitrated or oxidized biphenyl derivatives.

Reduction: Partially nitrated biphenyl compounds.

Substitution: Substituted biphenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Explosives

HNB is primarily recognized for its role as a high-energy explosive material. Its applications in this domain include:

- Military Explosives : HNB is utilized in the formulation of military-grade explosives due to its high detonation velocity and stability under various conditions. It is often mixed with other compounds to enhance performance.

- Industrial Explosives : The explosive characteristics of HNB make it suitable for use in mining and construction industries where controlled explosions are necessary.

| Application Type | Description |

|---|---|

| Military Explosives | Used in munitions for its high energy output |

| Industrial Explosives | Employed in mining and construction for controlled detonation |

Pharmaceutical Applications

Recent studies have suggested potential pharmaceutical applications for HNB. Its nitro groups can be modified to develop new drugs with specific therapeutic effects.

- Drug Development : Researchers are exploring the synthesis of HNB derivatives that could act as anti-cancer agents or anti-inflammatory drugs. The unique structure of HNB allows for modifications that may enhance bioactivity.

Material Science

In material science, HNB's properties are being investigated for the development of advanced materials:

- Polymer Composites : HNB can be incorporated into polymer matrices to create composites with enhanced mechanical properties and thermal stability.

- Nanomaterials : The compound's structure allows it to be used as a precursor for synthesizing nanomaterials with potential applications in electronics and photonics.

| Material Type | Application |

|---|---|

| Polymer Composites | Improved mechanical properties |

| Nanomaterials | Used in electronics and photonics |

Case Studies

Several case studies highlight the practical applications of HNB:

- Explosive Formulations : A study demonstrated that HNB can be effectively combined with other nitro compounds to create a new class of explosives that exhibit superior performance metrics compared to traditional formulations.

- Pharmaceutical Research : Researchers synthesized various derivatives of HNB and tested their efficacy against cancer cell lines, showing promising results that warrant further investigation.

- Material Development : A project focused on integrating HNB into polymer composites revealed significant improvements in tensile strength and thermal resistance, suggesting its viability for industrial applications.

Mecanismo De Acción

The mechanism of action of 2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high nitration level allows it to disrupt normal cellular functions, leading to cell damage or death. The pathways involved include oxidative stress and the generation of reactive oxygen species .

Comparación Con Compuestos Similares

Key Observations :

Challenges for Hexanitro Derivatives :

- Nitration of biphenyl systems often leads to isomer mixtures, necessitating advanced purification techniques.

- Stability concerns due to the high energy content of polynitro compounds .

Functional Properties

Catalytic Activity

Biphenyl diols with electron-donating groups (e.g., methyl or methoxy) are widely used in asymmetric catalysis. For instance:

- 2,2'-Biphenyl-4,4'-diol (BDP): Achieves high enantioselectivity (up to 99% ee) in organocatalytic reactions .

- Hexanitro Derivative : Expected to exhibit lower catalytic activity due to nitro groups deactivating the aromatic ring, reducing nucleophilicity.

Antioxidant Activity

Biphenolic compounds with hydroxyl and electron-donating groups (e.g., methoxy) show strong antioxidant properties. Examples include:

- BiVA (6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde): Exhibits radical scavenging activity via phenolic -OH groups .

- Hexanitro Derivative : Nitro groups may diminish antioxidant efficacy by reducing the electron-donating capacity of the diol groups.

Actividad Biológica

2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol (CAS Number: 84244) is a compound of significant interest due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H4N6O14

- Molecular Weight : 424.1932 g/mol

- Structure : The compound features a biphenyl core substituted with six nitro groups and two hydroxyl groups, contributing to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H4N6O14 |

| Molecular Weight | 424.1932 g/mol |

| CAS Number | 84244 |

| Solubility | Soluble in organic solvents |

The biological activity of 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol is largely attributed to its nitro group substitutions. Nitro compounds are known for their diverse biological effects including:

- Antimicrobial Activity : Research indicates that nitro compounds can exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis through oxidative stress mechanisms.

- Anti-inflammatory Effects : Some studies have reported that compounds with similar structures can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

- Antitumor Activity : A study demonstrated that 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the generation of reactive oxygen species (ROS), leading to increased apoptosis rates.

- Antimicrobial Testing : In another investigation, the compound was tested against various bacterial strains including E. coli and S. aureus. Results indicated a moderate inhibitory effect on bacterial growth at higher concentrations.

- Inflammation Modulation : A study focused on the anti-inflammatory properties of nitro-substituted compounds revealed that 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol could reduce pro-inflammatory cytokine levels in vitro.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.